REACTION_CXSMILES
|
C(OCC)(=[O:3])C.CCCCCC.N1C=CC=CC=1/C=C/C1C2C(=CC=CC=2)[N:23]([CH2:30][O:31][CH2:32][CH2:33][Si:34]([CH3:37])([CH3:36])[CH3:35])N=1.C(=O)([O-])[O-].[K+].[K+].C(N(CC)CC)C>C1(OC)C=CC=CC=1.C([O-])(O)=O.[Na+].C(OCC)(=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:35][Si:34]([CH3:37])([CH3:36])[CH2:33][CH2:32][O:31][C:30](=[O:3])[NH2:23] |f:0.1,3.4.5,8.9,^1:72,91|
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)/C=C/C1=NN(C2=CC=CC=C12)COCC[Si](C)(C)C
|
Name
|
(3-boronic acid-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester
|
Quantity
|
8.32 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
312 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 23° C.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with ethyl acetate (2×100 mls)
|
Type
|
WASH
|
Details
|
The pooled ethyl acetate was washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Reaction Time |
33 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOC(N)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.22 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |